molecular formula C11H11N3O2 B1664244 Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145 CAS No. 25900-68-9

Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145

Cat. No. B1664244
CAS RN: 25900-68-9
M. Wt: 217.22 g/mol
InChI Key: OLJIJBWFHVOPFH-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 740 is a biochemical.

Scientific Research Applications

1. Calcium Channel Antagonistic Activities

Benzeneacetonitrile derivatives, specifically α-alkyl-α-[(phenoxypropylamino)propyl]benzeneacetonitrile derivatives, have been researched for their calcium channel antagonistic activities. These compounds, with various substituents, showed significant Ca2+-antagonistic activity, influenced by the substitution patterns on the benzeneacetonitrile moiety, the quaternary carbon atom, and the phenoxy moiety (Mitani et al., 1988).

2. Pharmacological Activities

The pharmacological activities of α-isopropyl-α-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives have been studied. These compounds, synthesized as variations of verapamil, a known Ca2+-antagonist, exhibited α-blocking activity along with Ca2+-antagonistic activity. The activity levels varied based on the substituent on the amino nitrogen atom and the carbon chain lengths (Mitani et al., 1988).

3. Reactions with GRIGNARD Reagents

Research has been conducted on the reactions of arylhydrazones of certain α-cyanoketones, including benzeneacetonitrile derivatives, with GRIGNARD reagents. These reactions yield various products, including cyanocarbinols and imino derivatives, showcasing the compound's reactivity and potential for chemical synthesis applications (Elnagdi et al., 1972).

4. Crystal Structure Analysis

The crystal structure of derivatives of benzeneacetonitrile, such as (E)-1-(2,5-Dichloro-3-thienyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, has been analyzed. The study of these structures provides insight into molecular geometry, intermolecular interactions, and potential for further chemical applications (Dutkiewicz et al., 2010).

5. Seed Safeners for Agriculture

Benzeneacetonitrile derivatives have been evaluated as seed safeners in agriculture. For example, studies have shown that CGA-43089, a benzeneacetonitrile derivative, can reduce the phytotoxicity of various herbicides to grain sorghum, indicating its potential use in protecting crops (Chang & Merkle, 1982).

6. Chemical Synthesis and Stability Studies

Research on the synthesis and stability of α-oxoketene-pyridine zwitterions involving benzeneacetonitrile derivatives has been conducted. This includes the first example of a stable zwitterion obtained from a true alpha-oxoketene, contributing to our understanding of zwitterionic compounds and their stability (Kollenz et al., 2001).

properties

CAS RN

25900-68-9

Product Name

Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

[(E)-[cyano(phenyl)methylidene]amino] N,N-dimethylcarbamate

InChI

InChI=1S/C11H11N3O2/c1-14(2)11(15)16-13-10(8-12)9-6-4-3-5-7-9/h3-7H,1-2H3/b13-10-

InChI Key

OLJIJBWFHVOPFH-RAXLEYEMSA-N

Isomeric SMILES

CN(C)C(=O)O/N=C(/C#N)\C1=CC=CC=C1

SMILES

CN(C)C(=O)ON=C(C#N)C1=CC=CC=C1

Canonical SMILES

CN(C)C(=O)ON=C(C#N)C1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 740;  A-740;  A740

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145
Reactant of Route 2
Reactant of Route 2
Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145
Reactant of Route 3
Reactant of Route 3
Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145
Reactant of Route 4
Reactant of Route 4
Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145
Reactant of Route 5
Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145
Reactant of Route 6
Reactant of Route 6
Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.